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(R)-TTA-P2, an isomer of the potent T-type calcium channel blocker TTA-P2, exhibits a high

degree of selectivity for low-voltage-activated (LVA) T-type calcium channels over other ion

channels, including high-voltage-activated (HVA) calcium channels and voltage-gated sodium

channels. This guide provides a comparative overview of the cross-reactivity of TTA-P2 with

various ion channels, supported by experimental data, to assist researchers and drug

development professionals in evaluating its potential as a selective pharmacological tool.

Executive Summary
(R)-TTA-P2, and its racemate TTA-P2, are established as highly potent and selective

antagonists of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3), with

IC50 values in the low nanomolar range.[1][2] Extensive electrophysiological studies have

demonstrated that TTA-P2 has minimal to no effect on HVA calcium channels and voltage-

gated sodium channels, even at concentrations 100- to 1000-fold higher than its IC50 for T-type

channels.[1][3] This remarkable selectivity profile underscores its utility in elucidating the

physiological and pathophysiological roles of T-type calcium channels.

Cross-Reactivity Data
The following table summarizes the quantitative data on the interaction of TTA-P2 with various

ion channels, as determined by whole-cell patch-clamp electrophysiology.
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Ion Channel
Family

Specific
Channel

Test
System

TTA-P2
Concentrati
on

Effect Reference

Low-Voltage-

Activated

(LVA)

Calcium

Channels

Native T-type

(rat DRG

neurons)

Primary rat

dorsal root

ganglion

(DRG)

neurons

IC50: 100 nM
Potent

inhibition
[1][3]

Native T-type

(thalamocorti

cal neurons)

Rat

thalamocortic

al neurons

IC50: 22 nM
Potent

inhibition

Recombinant

CaV3.1
HEK293 cells IC50: 93 nM

Potent

inhibition
[1]

Recombinant

CaV3.2
HEK293 cells IC50: 196 nM

Potent

inhibition
[1]

Recombinant

CaV3.3
HEK293 cells IC50: 84 nM

Potent

inhibition
[1]

High-Voltage-

Activated

(HVA)

Calcium

Channels

Native HVA

(rat DRG

neurons)

Primary rat

DRG neurons
10 µM

<10%

inhibition
[1]

Recombinant

CaV2.3
HEK293 cells 10 µM

~10%

inhibition
[1]

Voltage-

Gated

Sodium

Channels

Total INa+

(rat DRG

neurons)

Primary rat

DRG neurons
1 µM

1 ± 4%

change
[1]

Tetrodotoxin-

resistant INa+

(rat DRG

neurons)

Primary rat

DRG neurons
1 µM

1 ± 7%

change
[1]
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Other

Channels and

Receptors

Potassium

Channels

Thalamic

neurons
Not specified

No effect

reported
[4]

Glutamatergi

c Synaptic

Currents

Thalamic

neurons
Not specified

No effect

reported

GABAergic

Synaptic

Currents

Thalamic

neurons
Not specified

No effect

reported

Experimental Methodologies
The data presented above were primarily generated using the whole-cell patch-clamp

electrophysiology technique. This method allows for the direct measurement of ionic currents

flowing through specific channels in the membrane of a single cell.

General Protocol for Whole-Cell Patch-Clamp
Electrophysiology:

Cell Preparation: Acutely dissociated primary neurons (e.g., rat dorsal root ganglia or

thalamic neurons) or heterologous expression systems (e.g., HEK293 cells) stably or

transiently expressing the ion channel of interest are used. For primary neurons, tissues are

enzymatically and mechanically dissociated to obtain a single-cell suspension.

Recording Solutions:

External Solution: Typically contains physiological concentrations of ions such as NaCl,

KCl, CaCl2, MgCl2, and a buffer like HEPES to maintain pH. Specific channel blockers are

often included to isolate the current of interest.

Internal (Pipette) Solution: Designed to mimic the intracellular ionic environment and

typically contains a high concentration of a salt like CsCl or KCl, a calcium chelator such

as EGTA, and a buffer like HEPES. ATP and GTP may be included to support cellular

metabolism.
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Electrode Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a

micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with the internal solution.

Recording Procedure:

A micropipette is brought into close contact with the cell membrane, and gentle suction is

applied to form a high-resistance seal (GΩ seal).

A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip,

establishing the whole-cell configuration. This allows for electrical access to the cell's

interior and control of the membrane potential.

The membrane potential is held at a specific voltage (holding potential) to control the

activation and inactivation states of the ion channels.

Voltage steps (depolarizing or hyperpolarizing pulses) are applied to elicit ionic currents

through the channels of interest.

The resulting currents are recorded, amplified, and digitized for analysis.

Data Analysis: The peak amplitude of the elicited currents is measured before and after the

application of (R)-TTA-P2 at various concentrations. For dose-response analysis, the

percentage of current inhibition is plotted against the drug concentration, and the data are

fitted with a Hill equation to determine the IC50 value.
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Experimental Workflow for Ion Channel Cross-Reactivity Screening
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Experimental workflow for assessing ion channel cross-reactivity.
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Signaling Pathway Context: T-Type Calcium
Channels in Pain Signaling
T-type calcium channels, particularly the CaV3.2 isoform, are highly expressed in nociceptive

(pain-sensing) neurons of the dorsal root ganglia.[1] These channels play a crucial role in

regulating neuronal excitability and the transmission of pain signals. Their activation near the

resting membrane potential leads to a calcium influx that can generate low-threshold calcium

spikes, which in turn can trigger bursts of action potentials. This mechanism contributes to the

amplification of pain signals. The selective blockade of these channels by (R)-TTA-P2 reduces

the excitability of nociceptive neurons, thereby attenuating the transmission of pain signals to

the central nervous system.
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Role of T-Type Ca2+ Channels in Nociceptive Neuron Signaling
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Simplified signaling pathway of T-type calcium channels in pain perception.
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Conclusion
The available experimental data strongly support the conclusion that (R)-TTA-P2 is a highly

selective inhibitor of T-type calcium channels. Its negligible activity against HVA calcium

channels and voltage-gated sodium channels at concentrations that produce a complete block

of T-type channels makes it an invaluable tool for studying the specific functions of T-type

calcium channels in various physiological and pathological contexts. This high degree of

selectivity is a critical attribute for a pharmacological probe and suggests a lower likelihood of

off-target effects in preclinical and potentially clinical applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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